6-Phenyl-1-oxaspiro[2.5]octane
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Description
6-Phenyl-1-oxaspiro[2.5]octane is a chemical compound with the CAS Number: 2815-37-4 . It has a molecular weight of 188.27 . It is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2 . The InChI key for this compound is RDIINJBTORBOFF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 188.27 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Stereochemistry
The synthesis and stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes, including 6-phenyl-1-oxaspiro[2.5]octane, have been a subject of research, highlighting their rarity and the complex stereochemical analysis through NMR studies and X-ray diffraction. This research provides foundational knowledge for understanding the structural properties of such spiro compounds, which can be pivotal in designing substances with desired chemical properties (Satyamurthy, Berlin, Hossain, & Helm, 1984).
Enzymatic Reactivity
Research into the enzymatic reactivity of 1-oxaspiro[2.5]octane derivatives with yeast epoxide hydrolase from Rhodotorula glutinis shows a preference for the O-axial C3 epimers. This preference indicates the potential for these compounds in enzymatic detoxification processes, illustrating how stereochemistry can significantly impact biological activity (Weijers, Könst, Franssen, & Sudhölter, 2007).
NMR Spectroscopy in Structural Analysis
The application of NMR spectroscopy in the structural and conformational analysis of 1-oxaspiro[2.5]octane and its derivatives has provided insights into their relative configuration and preferred conformations. This analytical method is crucial for the detailed characterization of these compounds, aiding in the understanding of their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).
Chemical Reactivity and Polymerization
Studies have also explored the chemical reactivity and polymerization potential of 1-oxaspiro[2.5]octane derivatives. These studies have led to the understanding of how these compounds react with various nucleophiles, producing a range of substitution and rearrangement products. Furthermore, the polymerization of certain derivatives has been examined, revealing the influence of steric effects on their polymerizability. These insights are valuable for the development of new materials with specific properties (Cacioli & Reiss, 1984); (Kubo, Itoh, Tsuji, Oda, Takeuchi, & Itoh, 1998).
Properties
IUPAC Name |
6-phenyl-1-oxaspiro[2.5]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIINJBTORBOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453406 |
Source
|
Record name | 6-phenyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-37-4 |
Source
|
Record name | 6-phenyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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